5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
Overview
Description
Mechanism of Action
Target of Action
The primary target of AMC Arachidonoyl Amide, also known as (5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide or 5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-, is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a relatively unselective enzyme that accepts a variety of amide head groups .
Mode of Action
AMC Arachidonoyl Amide interacts with FAAH, which leads to the release of a fluorescent compound known as aminomethyl coumarin . This compound absorbs at 360 nm and emits at 465 nm . This interaction allows for the fast and convenient measurement of FAAH activity using a simple cuvette or microplate fluorometer .
Biochemical Pathways
The interaction of AMC Arachidonoyl Amide with FAAH is part of the endocannabinoid system’s biochemical pathways . FAAH is responsible for controlling the content and biological activity of N-arachidonoylethanolamine (AEA) and other relevant bioactive lipids termed endocannabinoids .
Pharmacokinetics
It is soluble in dmso to 50 mm , which may influence its bioavailability.
Result of Action
The result of AMC Arachidonoyl Amide’s action is the release of the fluorescent aminomethyl coumarin . This allows for the measurement of FAAH activity, providing a useful tool for studying the role of FAAH and the endocannabinoid system in various biological processes .
Action Environment
It is known that the compound should be stored under desiccating conditions , suggesting that moisture could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
AMC Arachidonoyl Amide plays a significant role in biochemical reactions, particularly in relation to FAAH . FAAH is a relatively unselective enzyme that accepts a variety of amide head groups other than the ethanolamine of its nominal endogenous substrate anandamide . The interaction between AMC Arachidonoyl Amide and FAAH results in the release of the fluorescent aminomethyl coumarin .
Cellular Effects
It is known that the compound influences cell function through its interaction with FAAH . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of AMC Arachidonoyl Amide involves its interaction with FAAH . Exposure of AMC Arachidonoyl Amide to FAAH activity results in the release of the fluorescent aminomethyl coumarin . This allows the fast and convenient measurement of FAAH activity using a simple cuvette or microplate fluorometer .
Temporal Effects in Laboratory Settings
Current knowledge suggests that the compound’s interaction with FAAH can be measured quickly and conveniently, suggesting a degree of stability .
Metabolic Pathways
AMC Arachidonoyl Amide is involved in the metabolic pathway of FAAH . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
AMC Arachidonoyl Amide is synthesized by coupling arachidonic acid with 7-amino-4-methyl coumarin. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of the amide bond .
Industrial Production Methods
The industrial production of AMC Arachidonoyl Amide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
AMC Arachidonoyl Amide primarily undergoes hydrolysis when exposed to fatty acid amide hydrolase. This reaction results in the release of fluorescent aminomethyl coumarin, which can be measured using a fluorometer .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of fatty acid amide hydrolase and is typically carried out in a buffered aqueous solution. The reaction conditions include a pH of around 7.4 and a temperature of 37°C .
Major Products
The major products of the hydrolysis reaction are fluorescent aminomethyl coumarin and arachidonic acid .
Scientific Research Applications
AMC Arachidonoyl Amide is widely used in scientific research to measure the activity of fatty acid amide hydrolase. This enzyme plays a crucial role in the metabolism of endocannabinoids and other bioactive lipids. The compound is used in various fields, including:
Chemistry: To study enzyme kinetics and inhibitor screening.
Biology: To investigate the role of fatty acid amide hydrolase in cellular processes.
Medicine: To explore potential therapeutic targets for conditions such as pain, inflammation, and neurodegenerative diseases.
Industry: To develop and test new drugs targeting fatty acid amide hydrolase
Comparison with Similar Compounds
AMC Arachidonoyl Amide is unique in its ability to release a fluorescent product upon hydrolysis, making it a valuable tool for measuring enzyme activity. Similar compounds include:
Anandamide: The endogenous substrate for fatty acid amide hydrolase.
Oleamide: Another fatty acid amide that can be hydrolyzed by fatty acid amide hydrolase.
Palmitoylethanolamide: A fatty acid amide with anti-inflammatory properties
AMC Arachidonoyl Amide stands out due to its fluorescent properties, which allow for easy and accurate measurement of enzyme activity.
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(32)31-26-21-22-27-25(2)23-30(33)34-28(27)24-26/h7-8,10-11,13-14,16-17,21-24H,3-6,9,12,15,18-20H2,1-2H3,(H,31,32)/b8-7-,11-10-,14-13-,17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPBUDMTXHWSHB-ZKWNWVNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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